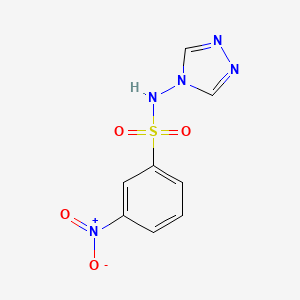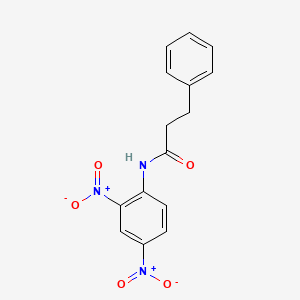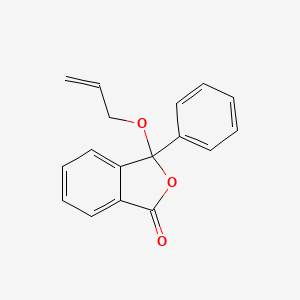![molecular formula C14H20N2O4S2 B5064437 ethyl 4-{[4-(methylthio)phenyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B5064437.png)
ethyl 4-{[4-(methylthio)phenyl]sulfonyl}-1-piperazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{[4-(methylthio)phenyl]sulfonyl}-1-piperazinecarboxylate, also known as MTSES, is a chemical compound that has been widely used in scientific research. MTSES is a sulfhydryl-reactive compound that has been used to modify cysteine residues in proteins, which can help to study the structure and function of proteins.
Mechanism of Action
Ethyl 4-{[4-(methylthio)phenyl]sulfonyl}-1-piperazinecarboxylate reacts with cysteine residues in proteins to form a covalent bond. This modification can affect the structure and function of the protein, which can be studied to gain insights into the protein's role in biological processes.
Biochemical and Physiological Effects:
ethyl 4-{[4-(methylthio)phenyl]sulfonyl}-1-piperazinecarboxylate has been shown to modify cysteine residues in proteins in a reversible manner, which allows for the study of the effects of cysteine modification on protein function. ethyl 4-{[4-(methylthio)phenyl]sulfonyl}-1-piperazinecarboxylate has also been shown to have minimal effects on overall protein structure.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 4-{[4-(methylthio)phenyl]sulfonyl}-1-piperazinecarboxylate in lab experiments is that it is a relatively small and specific molecule that can be used to modify cysteine residues in proteins without affecting other amino acids. However, one limitation is that the modification of cysteine residues can affect protein function in unpredictable ways, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for the use of ethyl 4-{[4-(methylthio)phenyl]sulfonyl}-1-piperazinecarboxylate in scientific research. One direction is to study the effects of cysteine modification on protein-protein interactions in more detail. Another direction is to develop new methods for the selective modification of cysteine residues in proteins. Additionally, the use of ethyl 4-{[4-(methylthio)phenyl]sulfonyl}-1-piperazinecarboxylate in combination with other chemical probes could help to provide a more complete understanding of protein structure and function.
Synthesis Methods
Ethyl 4-{[4-(methylthio)phenyl]sulfonyl}-1-piperazinecarboxylate can be synthesized by reacting 4-(methylthio)phenylsulfonyl chloride with ethyl piperazine-1-carboxylate in the presence of a base. The reaction yields ethyl 4-{[4-(methylthio)phenyl]sulfonyl}-1-piperazinecarboxylate as a white solid with a melting point of 80-83°C.
Scientific Research Applications
Ethyl 4-{[4-(methylthio)phenyl]sulfonyl}-1-piperazinecarboxylate has been widely used in scientific research to modify cysteine residues in proteins. This modification can be used to study the structure and function of proteins, such as ion channels and transporters. ethyl 4-{[4-(methylthio)phenyl]sulfonyl}-1-piperazinecarboxylate has also been used to study the role of cysteine residues in protein-protein interactions.
properties
IUPAC Name |
ethyl 4-(4-methylsulfanylphenyl)sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S2/c1-3-20-14(17)15-8-10-16(11-9-15)22(18,19)13-6-4-12(21-2)5-7-13/h4-7H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYBMQKWCPNZBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-{[4-(methylsulfanyl)phenyl]sulfonyl}piperazine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2,2-dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B5064364.png)

![(1,3-benzodioxol-5-ylmethyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine](/img/structure/B5064379.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3,4-dimethoxybenzamide](/img/structure/B5064385.png)
![N-(3-fluorophenyl)-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5064387.png)


![N-benzyl-N-methyl-3-[1-(3-phenoxypropanoyl)-4-piperidinyl]propanamide](/img/structure/B5064406.png)
![4-{1-cyano-2-[1-(4-fluorobenzyl)-1H-indol-3-yl]vinyl}benzoic acid](/img/structure/B5064423.png)
![2-{4-[(3,4-dimethylphenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5064432.png)
![2-{5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5064438.png)
![N-(2-ethoxyphenyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarboxamide](/img/structure/B5064460.png)
